![molecular formula C14H18N2OS B2534941 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2320143-47-1](/img/structure/B2534941.png)
2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrrolopyridine derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone in lab experiments is its high potency and selectivity for certain enzymes and proteins. However, one limitation is its potential toxicity and lack of specificity for other enzymes and proteins.
Future Directions
There are several future directions for the research of 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Synthesis Methods
The synthesis of 2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has been achieved using different methods. One of the most common methods involves the reaction of 5H-pyrrolo[3,4-b]pyridin-6(7H)-one with cyclopentanethiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the desired compound.
Scientific Research Applications
2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has been shown to have potential applications in scientific research. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool compound to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-14(10-18-12-5-1-2-6-12)16-8-11-4-3-7-15-13(11)9-16/h3-4,7,12H,1-2,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHWVORBXNFVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.